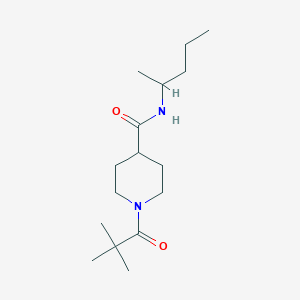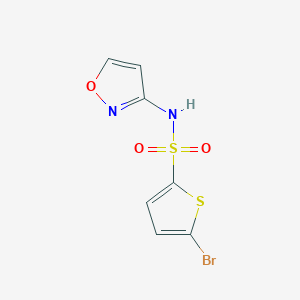
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide
Overview
Description
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide is a complex organic compound characterized by the presence of morpholine and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide typically involves the reaction of 2,4-dimorpholin-4-ylphenylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and purification systems such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-di-4-morpholinylphenyl)-2-thiophenecarboxamide
- N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide
- N-(2,4-di-4-morpholinylphenyl)acetamide
Uniqueness
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide is unique due to the presence of both morpholine and nitrobenzamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c26-21(16-2-1-3-18(14-16)25(27)28)22-19-5-4-17(23-6-10-29-11-7-23)15-20(19)24-8-12-30-13-9-24/h1-5,14-15H,6-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYZJOAACKTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B4720137.png)
![ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4720143.png)

![1'-Butylspiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B4720151.png)
![N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4720159.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4720183.png)
![3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4720190.png)

![3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4720207.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4720226.png)

![{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)
